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Compound of Interest

Compound Name: Stachartin C

Cat. No.: B8257872 Get Quote

Disclaimer: As of the latest data, specific ADME (Absorption, Distribution, Metabolism, and

Excretion) properties for Stachartin C are not publicly available. This guide utilizes a closely

related surrogate molecule, Stachartarin B, isolated from the same fungal genus, Stachybotrys,

to predict and discuss potential ADME characteristics. The chemical structure of Stachartarin B

(PubChem CID: 146683294) serves as the basis for the in silico predictions presented herein.

All data should be interpreted as predictive and requires experimental validation.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing an in-depth overview of the predicted ADME profile of Stachartin C's

surrogate, Stachartarin B. It includes detailed methodologies for key experimental ADME

assays and visual representations of predictive workflows and relevant biological pathways.

In Silico ADME Predictions for Stachartarin B
In silico tools provide a rapid and cost-effective means to estimate the ADME properties of a

compound in the early stages of drug discovery.[1] For this guide, two widely used platforms,

SwissADME and pkCSM, were employed to generate a comprehensive ADME profile for

Stachartarin B.

Physicochemical Properties and Lipophilicity
The physicochemical characteristics of a molecule are fundamental determinants of its

pharmacokinetic behavior. Key predicted parameters for Stachartarin B are summarized below.
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Property Predicted Value Reference Tool

Molecular Formula C₄₇H₆₄O₉ PubChem

Molecular Weight 773.03 g/mol SwissADME

LogP (Consensus) 5.59 SwissADME

Water Solubility (LogS) -6.83 SwissADME

Topological Polar Surface Area

(TPSA)
146.84 Å² SwissADME

Pharmacokinetic Predictions
Pharmacokinetic parameters describe the journey of a drug through the body. The following

tables summarize the predicted absorption, distribution, metabolism, and excretion properties

of Stachartarin B.

Absorption

Parameter Prediction Interpretation Reference Tool

Gastrointestinal (GI)

Absorption
Low

Poorly absorbed from

the gut.
SwissADME

Caco-2 Permeability

(log Papp)
0.491 cm/s

Moderate to low

permeability.
pkCSM

P-glycoprotein (P-gp)

Substrate
Yes

Likely to be actively

effluxed from cells.
SwissADME

Distribution
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Parameter Prediction Interpretation Reference Tool

Volume of Distribution

(VDss)
-0.012 L/kg

Likely confined to the

bloodstream.
pkCSM

Blood-Brain Barrier

(BBB) Permeability
No

Unlikely to cross the

blood-brain barrier.
SwissADME

CNS Permeability -2.119
Poor central nervous

system penetration.
pkCSM

Plasma Protein

Binding
95.7%

High affinity for

plasma proteins.
pkCSM

Metabolism

Parameter Prediction Interpretation Reference Tool

CYP1A2 Inhibitor Yes
Potential for drug-drug

interactions.
SwissADME

CYP2C19 Inhibitor Yes
Potential for drug-drug

interactions.
SwissADME

CYP2C9 Inhibitor Yes
Potential for drug-drug

interactions.
SwissADME

CYP2D6 Inhibitor Yes
Potential for drug-drug

interactions.
SwissADME

CYP3A4 Inhibitor Yes
Potential for drug-drug

interactions.
SwissADME

Excretion
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Parameter Prediction Interpretation Reference Tool

Total Clearance 0.298 mL/min/kg
Slow clearance from

the body.
pkCSM

Renal OCT2

Substrate
No

Unlikely to be actively

secreted by renal

tubules.

pkCSM

Experimental Protocols for Key ADME Assays
The following sections detail the methodologies for key in vitro experiments that can be used to

validate the in silico predictions for Stachartin C or its analogs.

Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells,

which serves as an in vitro model of the human intestinal epithelium.[2][3][4][5]

Protocol:

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21

days to allow for differentiation and the formation of a confluent monolayer with tight

junctions.

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a

fluorescent marker with low permeability, such as Lucifer Yellow.

Transport Experiment (Apical to Basolateral):

The test compound is added to the apical (AP) side of the monolayer, representing the

intestinal lumen.

At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from

the basolateral (BL) side, representing the bloodstream.

Transport Experiment (Basolateral to Apical):
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The test compound is added to the BL side, and samples are collected from the AP side to

determine the efflux ratio.

Sample Analysis: The concentration of the test compound in the collected samples is

quantified using a suitable analytical method, typically LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following

equation:

Papp = (dQ/dt) / (A * C₀)

Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the

initial concentration of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across

an artificial membrane coated with lipids, mimicking the gastrointestinal tract or the blood-brain

barrier.[1][6][7]

Protocol:

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in

dodecane) to form an artificial membrane.

Donor and Acceptor Plates: A donor plate is filled with a solution of the test compound, and

an acceptor plate is filled with a buffer solution.

Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is

then placed into the acceptor plate, creating a "sandwich."

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g.,

4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.

Sample Analysis: The concentration of the test compound in both the donor and acceptor

wells is determined using an appropriate analytical method, such as UV-Vis spectroscopy or

LC-MS/MS.
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Data Analysis: The permeability coefficient (Pe) is calculated based on the final

concentrations in the donor and acceptor wells.

Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of human liver

microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily

Cytochrome P450s (CYPs).[8][9][10][11][12]

Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver

microsomes, a buffered solution (pH 7.4), and the test compound.

Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically

NADPH. A control incubation without NADPH is also performed.

Time-course Incubation: The reaction is incubated at 37°C, and aliquots are taken at several

time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic

solvent (e.g., acetonitrile), which also precipitates the proteins.

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is

analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro

half-life (t₁/₂) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB) Assay
This assay determines the extent to which a compound binds to plasma proteins, which can

significantly impact its distribution and availability to reach its target.[13][14][15][16]

Protocol:

Equilibrium Dialysis Setup: A rapid equilibrium dialysis (RED) device is used, which consists

of two chambers separated by a semipermeable membrane.
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Sample Preparation: One chamber is filled with plasma containing the test compound, and

the other chamber is filled with a protein-free buffer.

Incubation: The device is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow the

unbound compound to reach equilibrium across the membrane.

Sample Collection: After incubation, samples are taken from both the plasma and the buffer

chambers.

Sample Analysis: The concentration of the test compound in both samples is determined by

LC-MS/MS.

Data Analysis: The fraction of unbound compound (fu) is calculated as the ratio of the

concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms,

which is a common cause of drug-drug interactions.[17][18][19][20][21]

Protocol:

Incubation Mixture: A mixture containing human liver microsomes, a specific substrate for a

particular CYP isoform (e.g., phenacetin for CYP1A2), and the test compound at various

concentrations is prepared.

Reaction Initiation and Incubation: The reaction is initiated by adding NADPH and incubated

at 37°C for a short period.

Reaction Termination: The reaction is stopped by adding a cold organic solvent.

Metabolite Quantification: The amount of the specific metabolite formed from the substrate is

quantified by LC-MS/MS.

Data Analysis: The rate of metabolite formation in the presence of the test compound is

compared to the control (without the test compound). The concentration of the test

compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.
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Caption: Workflow for in silico ADME property prediction of a chemical compound.

General Signaling Pathway Modulation
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Caption: A generalized signaling cascade potentially modulated by a bioactive compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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